molecular formula C17H21NO2S2 B2541086 2-(cyclopentylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1448132-14-6

2-(cyclopentylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No. B2541086
CAS RN: 1448132-14-6
M. Wt: 335.48
InChI Key: ZAIHBIBKRLLBBG-UHFFFAOYSA-N
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Description

The compound "2-(cyclopentylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers discuss related heterocyclic compounds that share some structural similarities, such as the presence of furan and thiophene rings, and an acetamide moiety. These compounds are of interest due to their potential biological activities, particularly their antitumor properties .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of a key precursor with various chemical reagents, leading to a diverse set of products. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can yield a compound that can be further transformed into various heterocyclic derivatives . Another synthesis method involves a one-pot three-component synthesis using 2-naphthol, aldehydes, and amides in the presence of a catalyst such as DBU . These methods highlight the versatility and regioselectivity of the reactions used to synthesize heterocyclic acetamides.

Molecular Structure Analysis

The molecular structure of related compounds, such as "2-cyano-N-(furan-2-ylmethyl)acetamide," has been determined by X-ray crystallography. In this compound, the acetamide unit is inclined to the furan ring, and in the crystal, molecules are linked by hydrogen bonds, forming chains . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of furan and thiophene derivatives in electrophilic substitution reactions has been studied. Furan is found to be more reactive than thiophene, and the rates of acetylation of various thiophene derivatives have been determined . These studies provide insights into the relative reactivities of these heterocyclic rings, which is important for designing synthetic pathways for related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic acetamides are influenced by their molecular structure. For instance, the crystal packing, hydrogen bonding, and inclination of functional groups affect the compound's stability and reactivity . The electrophilic aromatic reactivities of furan and thiophene derivatives have been quantitatively determined, providing valuable information for predicting the behavior of these compounds in various chemical reactions .

Scientific Research Applications

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions

Furan-2-ylmethyl and other similar compounds undergo decarboxylative Claisen rearrangement, yielding heteroaromatic products. This process is important in the synthesis of various chemical structures (Craig et al., 2005).

Enhanced Capacitance Properties in Electrochemistry

Poly(2-(thiophen-2-yl)furan) shows enhanced electrochemical capacitance properties, indicating potential applications in supercapacitors and other electronic devices (Mo et al., 2015).

Novel Hybrid Polymers

Thiophenylanilino and furanylanilino-based polymers have been synthesized, showing significant electrochemical activity. These materials could have applications in various fields, including electronics (Baldwin et al., 2008).

Antimicrobial Activity

Compounds similar to 2-(cyclopentylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide have shown potential antimicrobial activity, indicating their possible use in medical applications (Arora et al., 2013).

Cytotoxic Evaluation for Cancer Research

Some compounds in this class have shown cytotoxic activity against various cancer cell lines, suggesting their potential use in cancer research and therapy (Cinar et al., 2017).

Efficient Synthesis for Chemical Research

Efficient synthesis methods for compounds involving furan and thiophene have been developed, which are crucial for producing various chemically active molecules for research and industrial applications (Raju et al., 2022).

properties

IUPAC Name

2-cyclopentylsulfanyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c19-17(13-22-16-5-1-2-6-16)18(10-14-7-9-21-12-14)11-15-4-3-8-20-15/h3-4,7-9,12,16H,1-2,5-6,10-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIHBIBKRLLBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N(CC2=CSC=C2)CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide

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